molecular formula C15H12FN3O2S B2844392 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide CAS No. 1795297-11-8

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2844392
CAS No.: 1795297-11-8
M. Wt: 317.34
InChI Key: DBJIXKZNJQRAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with methyl groups at positions 4 and 5, linked to a 1,3-oxazole core bearing a 4-fluorophenyl moiety. Its molecular formula is C₁₆H₁₅FN₃O₂S, with an average molecular mass of approximately 332.38 g/mol . The compound’s structural uniqueness arises from the fusion of thiazole and oxazole rings, which are known to confer diverse biological activities, including antitumor and enzyme inhibitory properties. The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the dimethylthiazole moiety may influence binding interactions with biological targets .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-8-9(2)22-15(18-8)19-13(20)14-17-7-12(21-14)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJIXKZNJQRAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and an oxazole moiety, contributing to its unique chemical properties. The incorporation of a 4-fluorophenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Property Details
Molecular Formula C17H21FN4OS
Molecular Weight 348.43 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of thiazole have shown selective cytotoxicity against various cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung adenocarcinoma) cells.

In a comparative study, it was found that:

  • The compound significantly reduced the viability of Caco-2 cells by approximately 39.8% at a concentration of 100 µM (p < 0.001).
  • Other thiazole derivatives demonstrated varying degrees of activity against A549 cells, suggesting a structure-dependent mechanism of action.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Noteworthy results include:

  • Effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA).
  • Activity against vancomycin-resistant Enterococcus faecium.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, the presence of both thiazole and oxazole rings suggests potential interactions with cellular enzymes or receptors involved in cancer cell proliferation and bacterial resistance mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
N-(4-methylthiazol-2-yl)-5-[4-(phenyl)piperazino]-5-oxopentanamideThiazole ring with methyl substitutionVarying anticancer activity
N-(2-thiazolyl)-N'-[4-(fluorophenyl)piperazinyl]ureaUrea linkage instead of amideDifferent mechanism of action
1-(4-fluorophenyl)-piperazine derivativesVarying substituents on piperazineDiverse pharmacological profiles based on substitutions

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated enhanced anticancer activity against Caco-2 cells compared to standard chemotherapeutics like cisplatin.
  • Case Study on Antimicrobial Resistance : Research showed that specific modifications in the thiazole structure led to increased potency against drug-resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Fluorophenyl Substitutions

Compounds 4 and 5 from share structural similarities with the target molecule. Both feature thiazole cores substituted with fluorophenyl groups but differ in their additional substituents:

  • Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Both compounds are isostructural (triclinic, P̄1 symmetry) and exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. This structural flexibility may influence their pharmacokinetic profiles compared to the target compound, which lacks the triazole-pyrazole extension .

Table 1: Structural Comparison of Thiazole Derivatives
Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Thiazole-oxazole 4,5-dimethylthiazole, 4-fluorophenyl 332.38
Compound 4 () Thiazole-pyrazole Chlorophenyl, triazole, fluorophenyl ~580.0 (estimated)
Compound 5 () Thiazole-pyrazole Fluorophenyl, triazole ~564.0 (estimated)

Thiadiazole Carboxamide Derivatives

and describe N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives. These compounds replace the oxazole ring with a thiadiazole core, altering electronic properties and hydrogen-bonding capabilities. For example:

  • 3a : N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (yield: 93%, mp: 180–182°C).

Antitumor Thiazole Derivatives

highlights N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which demonstrated promising antitumor activity in NCI screenings. These compounds feature a benzyl-substituted thiazole linked to a dihydroimidazole ring, differing from the target compound’s oxazole-fluorophenyl system.

Inhibition Profiles

reports inhibition percentages for thiadiazole derivatives at 50 µg/mL. While specific data for the target compound is absent, its structural analogs (e.g., thiazole-oxazole hybrids) are hypothesized to exhibit similar or superior enzyme inhibition due to enhanced aromatic stacking from the fluorophenyl group .

Key Research Findings and Implications

  • Structural Flexibility : The perpendicular orientation of fluorophenyl groups in isostructural analogs () suggests conformational adaptability, which may optimize target binding .
  • Biological Activity: Thiazole-imidazole derivatives () showed notable antitumor activity, suggesting that the target compound’s oxazole-thiazole system warrants similar evaluation .
  • Solubility vs. Permeability : Thiadiazole derivatives () trade membrane permeability for solubility, whereas the target compound’s balanced heterocyclic system may offer intermediate properties .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield
Thiazole formationEthanol, 80°C, 12h65-70%
Oxazole couplingDMF, EDCI, RT, 24h50-55%

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Answer:
Structural characterization relies on:

  • X-ray Crystallography : Using SHELX (e.g., SHELXL-97) for refinement . Data collection with CrysAlis PRO and visualization via ORTEP-3 .
  • Key Parameters :
    • Unit cell dimensions (e.g., orthorhombic system, space group P21_121_121_1) .
    • Displacement parameters (Uiso_{iso}) for non-H atoms refined anisotropically .
  • Spectroscopic Confirmation : 1^1H/13^13C NMR for functional group validation and IR for carbonyl (C=O) stretching (~1680 cm1^{-1}) .

Q. Table 2: Example Crystallographic Data

ParameterValue
Space groupP21_121_121_1
a, b, c (Å)11.3476, 14.0549, 15.954
Volume (ų)2544.5

Advanced: How are crystallographic data discrepancies resolved in cases of twinning or disorder?

Answer:
Twinning, a common issue in small-molecule crystallography, is addressed via:

  • TwinRotMat in PLATON : Separation of twin domains (e.g., 47.16% twin fraction in ) .
  • Refinement Strategies : Using SHELXL's TWIN/BASF commands to refine twin ratios and HKLF5 format for merged data .
  • Validation Tools : ADDSYM in PLATON to check missed symmetry and Rint_{int} consistency .

Q. Key Workflow :

Data collection with multi-scan corrections (CrysAlis PRO) .

Twin law identification via precession images.

Refinement with restraints on disordered regions (e.g., methyl groups) .

Advanced: What methodologies are used to analyze its interaction with biological targets (e.g., enzymes)?

Answer:
Mechanistic studies employ:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases .
  • Enzyme Inhibition Assays : IC50_{50} determination via fluorescence-based assays (e.g., ATPase activity) .
  • SAR Studies : Modifying substituents (e.g., 4-fluorophenyl vs. bromophenyl) to correlate structure with activity .

Q. Table 3: Example SAR Findings

SubstituentActivity (IC50_{50}, nM)
4-Fluorophenyl12.3 ± 1.2
4-Bromophenyl8.7 ± 0.9

Advanced: How are spectral data contradictions addressed during structural elucidation?

Answer:
Discrepancies between NMR/IR and crystallographic data are resolved by:

  • Dynamic Effects : Variable-temperature NMR to account for conformational exchange broadening .
  • DFT Calculations : Gaussian09 optimization to compare theoretical vs. experimental IR spectra .
  • Complementary Techniques : Mass spectrometry (HRMS) for molecular ion validation .

Basic: What are the primary applications of this compound in pharmacological research?

Answer:

  • Anticancer Research : Inhibition of tubulin polymerization or kinase activity (e.g., EGFR) .
  • Antimicrobial Studies : MIC assays against Gram-positive bacteria (e.g., S. aureus) .
  • Mechanistic Probes : Fluorescent derivatives for cellular uptake tracking .

Advanced: How is the compound’s stability under varying pH/temperature conditions assessed?

Answer:

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis (0.1M HCl/NaOH, 60°C).
    • Oxidation (H2_2O2_2, 40°C).
  • Analytical Monitoring : HPLC-PDA at λ = 254 nm to quantify degradation products .

Key Finding : Degradation >10% at pH >10, indicating instability in alkaline conditions .

Advanced: How are computational methods integrated into its research workflow?

Answer:

  • Molecular Dynamics (MD) : GROMACS simulations to study solvation effects .
  • QSAR Modeling : MOE or RDKit to predict ADMET properties .
  • Electrostatic Potential Maps : Multiwfn analysis for reactivity hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.